[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine
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Overview
Description
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine is a complex organic compound that features both pyrazole and morpholine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine typically involves the reaction of 1,4-dimethyl-1H-pyrazole with 3-(morpholin-4-yl)propylamine under controlled conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, with the addition of a base like sodium hydroxide to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can introduce various functional groups onto the pyrazole ring .
Scientific Research Applications
Chemistry
In chemistry, [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an inhibitor of certain enzymes, making it a candidate for further investigation in drug development .
Medicine
In medicine, the compound’s potential therapeutic properties are being explored. It has been investigated for its anti-inflammatory and antimicrobial activities, with some studies indicating its effectiveness against specific bacterial strains .
Industry
In the industrial sector, this compound is used in the development of advanced materials, including polymers and coatings, due to its stability and reactivity .
Mechanism of Action
The mechanism by which [(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine exerts its effects involves its interaction with specific molecular targets. For instance, it can bind to enzyme active sites, inhibiting their activity. The compound’s structure allows it to fit into the enzyme’s binding pocket, blocking substrate access and thus inhibiting the enzyme’s function .
Comparison with Similar Compounds
Similar Compounds
1,3-dimethyl-1H-pyrazole: Shares the pyrazole core but lacks the morpholine moiety.
3-(morpholin-4-yl)propylamine: Contains the morpholine group but not the pyrazole ring.
1,4-dimethyl-1H-pyrazole-5-carboxylic acid: Similar pyrazole structure with a carboxylic acid group instead of the morpholine moiety.
Uniqueness
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine is unique due to its combination of pyrazole and morpholine groups, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications in research and industry .
Biological Activity
[(1,4-dimethyl-1H-pyrazol-5-yl)methyl][3-(morpholin-4-yl)propyl]amine is a compound that combines a pyrazole ring with a morpholine moiety. This unique structural combination has prompted investigations into its biological activities, particularly in the areas of cancer therapy and anti-inflammatory applications.
The compound has the following chemical properties:
- Molecular Formula: C₁₃H₁₈N₄O
- Molecular Weight: 252.36 g/mol
- CAS Number: 1856048-89-9
The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors involved in key biological pathways. The compound's effects are mediated through binding to these targets, which leads to modulation of their activity, potentially influencing processes such as cell proliferation and apoptosis.
Anticancer Activity
Recent studies have highlighted the potential of pyrazole derivatives, including this compound, as anticancer agents. For instance:
- Cell Line Studies: In vitro tests have shown that pyrazole derivatives can exhibit significant cytotoxicity against various cancer cell lines. For example, compounds similar to this compound have demonstrated IC₅₀ values in the micromolar range against MCF7 (breast cancer), A549 (lung cancer), and other cell lines .
Compound | Cell Line | IC₅₀ (µM) |
---|---|---|
Example 1 | MCF7 | 3.79 |
Example 2 | A549 | 26 |
Example 3 | Hep-2 | 3.25 |
Anti-inflammatory Activity
In addition to anticancer properties, pyrazole compounds are being explored for their anti-inflammatory effects. Research indicates that these compounds can inhibit pathways that lead to inflammation, making them potential candidates for treating inflammatory diseases .
Study on Anticancer Potential
A study conducted by Bouabdallah et al. evaluated a series of pyrazole derivatives for their anticancer activity. The findings indicated that certain derivatives exhibited significant cytotoxicity against Hep-2 and P815 cancer cell lines with IC₅₀ values of 3.25 mg/mL and 17.82 mg/mL, respectively .
Mechanistic Insights
Another research effort focused on understanding the mechanism by which pyrazole compounds induce apoptosis in cancer cells. The study revealed that these compounds could disrupt mitochondrial function and activate caspase pathways, leading to programmed cell death .
Properties
Molecular Formula |
C13H24N4O |
---|---|
Molecular Weight |
252.36 g/mol |
IUPAC Name |
N-[(2,4-dimethylpyrazol-3-yl)methyl]-3-morpholin-4-ylpropan-1-amine |
InChI |
InChI=1S/C13H24N4O/c1-12-10-15-16(2)13(12)11-14-4-3-5-17-6-8-18-9-7-17/h10,14H,3-9,11H2,1-2H3 |
InChI Key |
WPTVVMHWTIFCEJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(N=C1)C)CNCCCN2CCOCC2 |
Origin of Product |
United States |
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